Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate is a complex chemical compound used in scientific research. Its versatility allows for diverse applications, making it valuable for various studies and experiments. It has a molecular weight of 228.33 .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate is1S/C12H24N2O2/c1-8-6-7-14 (9 (2)10 (8)13)11 (15)16-12 (3,4)5/h8-10H,6-7,13H2,1-5H3
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate is a liquid at room temperature . The storage temperature is normal, and it should be kept in a dark place .Scientific Research Applications
Synthesis and Chemical Transformation
Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate has been a subject of interest in the synthesis of various chemical compounds. One study describes the synthesis and applications of a related compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, used as a chiral auxiliary in dipeptide synthesis, highlighting its role in the preparation of enantiomerically pure compounds (Studer, Hintermann & Seebach, 1995). Another study focused on the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, demonstrating its potential as a precursor for diverse piperidine derivatives (Moskalenko & Boev, 2014).
Role in Biological and Medicinal Chemistry
In biological and medicinal chemistry, derivatives of tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate have been synthesized for various applications. For instance, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of the natural product Biotin, was synthesized from L-cystine, indicating its importance in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Structural and Analytical Studies
X-ray studies of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, have revealed insights into their molecular packing and structure, further underscoring the compound's relevance in crystallography and structural chemistry (Didierjean et al., 2004).
Development of Novel Compounds
The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor, highlights its role in the development of new medicinal compounds (Xin-zhi, 2011).
Safety And Hazards
The compound is classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These codes indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-8-6-7-14(9(2)10(8)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZSDTBGIYPHNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1N)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate | |
CAS RN |
1803606-40-7 | |
Record name | tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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